molecular formula C11H19NO3 B2480647 N-Boc-(+/-)-trans-2-formylcyclopentyl-amine CAS No. 1353093-76-1

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine

Cat. No.: B2480647
CAS No.: 1353093-76-1
M. Wt: 213.277
InChI Key: FHKOKOKLXKRPQB-DTWKUNHWSA-N
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Description

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine (CAS 1353093-76-1) is a protected amine derivative featuring a cyclopentane backbone substituted with a formyl (-CHO) group at the trans-2 position and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . This compound is widely utilized in organic synthesis, particularly as a chiral intermediate in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the formyl moiety enables further functionalization via nucleophilic additions or condensations.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKOKOKLXKRPQB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the continuous deprotection of Boc-protected amines, enhancing efficiency and productivity .

Chemical Reactions Analysis

Boc Deprotection and Amine Reactivity

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactivity at the aldehyde group. Deprotection typically occurs under acidic conditions (e.g., HCl in dioxane or TFA in CH2Cl2), regenerating the free amine for subsequent functionalization .

Key reaction pathway :

N-Boc-amineHCl/dioxaneNH2-cyclopentyl-amine+CO2+tert-butanol\text{N-Boc-amine} \xrightarrow{\text{HCl/dioxane}} \text{NH}_2\text{-cyclopentyl-amine} + \text{CO}_2 + \text{tert-butanol}

This step is critical for applications requiring a free amine, such as peptide coupling or coordination chemistry.

Aldehyde-Driven Reactions

The formyl group participates in nucleophilic additions, condensations, and reductions:

Reductive Amination

In the presence of primary amines and reducing agents (e.g., NaBH3CN or STAB), the formyl group undergoes reductive amination to form secondary amines. A representative procedure from PMC outlines:

Conditions Reagents Yield
CH2Cl2, Et3N, STAB, rt, 4hAldehyde + Boc-protected amine85-92%

This method avoids overalkylation and lactamization byproducts .

Enamine Formation

The aldehyde reacts with secondary amines to form enamines, pivotal in organocatalytic cycles. Studies show solvent polarity significantly impacts enantioselectivity (Table 1) :

Table 1 : Solvent Effects on Enamine Reactivity

SolventEnantiomeric Excess (%)Reaction Rate (h⁻¹)
Acetone740.15
THF850.10
DME880.08

Polar aprotic solvents like THF enhance stereochemical control due to improved transition-state organization .

Cyclization and Ring-Opening Reactions

The cyclopentane ring influences steric and electronic environments:

  • Intramolecular Cyclization : Under basic conditions, the amine can attack the formyl group, forming a six-membered ring via imine intermediates.

  • Ring-Opening Oxidation : Treatment with RuO4 or KMnO4 oxidizes the cyclopentane ring to a dicarboxylic acid derivative, though this is less explored for Boc-protected analogs.

Comparative Reactivity with Structural Analogs

The trans-configuration of N-Boc-(±)-trans-2-formylcyclopentyl-amine distinguishes it from cis-isomers (e.g., N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine ):

Table 2 : Reactivity Comparison of Cyclopentyl Derivatives

CompoundKey Functional GroupDominant Reaction
N-Boc-trans-2-formylcyclopentyl-amineAldehydeReductive amination, enamine formation
N-Boc-cis-2-vinyl-cyclopentyl-amineVinylDiels-Alder, hydroamination

The formyl group’s electrophilicity enables broader synthetic utility compared to vinyl or hydroxyl analogs .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing CO2 and isobutylene.

  • Light Sensitivity : Prolonged UV exposure causes aldehyde oxidation to carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is primarily utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and biologically active molecules. The Boc group protects the amine functionality, allowing for subsequent reactions without interference from the amine group itself. This property is particularly useful in multi-step synthetic pathways where selective reactivity is crucial.

Synthesis Methodologies
The compound can be synthesized through various methods, including:

  • Direct Reductive Amination : A one-pot tandem process involving aldehydes and primary amines can yield N-Boc secondary amines efficiently . This method showcases high selectivity and avoids common by-products associated with traditional methods.
  • Oxidation and Reduction Reactions : The formyl group can be oxidized to carboxylic acids or reduced to alcohols using standard reagents like potassium permanganate or sodium borohydride, respectively .

Biological Research

Enzyme Mechanisms and Protein Interactions
In biological studies, this compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions. Its ability to undergo selective reactions makes it suitable for probing the active sites of enzymes and understanding their catalytic mechanisms.

Drug Development
The compound is explored in drug development as a building block for pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The versatility provided by the Boc protecting group facilitates the synthesis of compounds with desired pharmacological properties.

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized in the production of fine chemicals. Its role as a reagent in various chemical processes highlights its importance in manufacturing settings where high purity and specificity are required.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in different contexts:

Study Application Findings
Sarkar et al. (2011)Synthesis of Boc-protected aminesDemonstrated efficient protection strategies using Boc groups .
Albach et al. (2006)Drug developmentExplored the modulation of Janus kinases using derivatives of similar structures, indicating potential therapeutic applications .
PMC3404846 (2012)Enzyme studiesUtilized N-Boc protected amines to study enzyme mechanisms with promising results regarding binding affinities .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . This selective protection and deprotection enable the compound to be used in multi-step synthesis processes without interfering with other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine (CAS 1335031-47-4)

This compound shares the Boc-protected trans-cyclopentylamine core but replaces the formyl group with a vinyl (-CH=CH₂) substituent. Key differences include:

  • Molecular weight : 227.3 g/mol (vs. 213.27 for the formyl analog) .
  • Reactivity : The vinyl group participates in polymerization or cross-coupling reactions (e.g., Heck or Suzuki reactions), whereas the formyl group is more suited for nucleophilic additions (e.g., with amines or hydrazines).
  • Applications : The vinyl derivative is often employed in materials science or as a precursor for conjugated systems, contrasting with the formyl analog’s role in synthesizing imines or heterocycles .

Boc-Nin-formyl-D-1,2,3,4-tetrahydronorharmane-3-carboxylic Acid

This compound (synonym: Boc-D-Tpi(For)-OH) features a tetracyclic norharmane scaffold with a formyl group and a carboxylic acid (-COOH) substituent. Differences include:

  • Structural complexity: The norharmane core introduces aromaticity and rigidity, unlike the flexible cyclopentane ring in the target compound.
  • Functionality : The carboxylic acid enables peptide coupling or salt formation , expanding its utility in medicinal chemistry (e.g., protease inhibitor design).
  • Synthetic utility : Primarily used in peptidomimetics or alkaloid synthesis, whereas N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is more general-purpose .

Comparative Data Table

Parameter This compound N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine Boc-Nin-formyl-D-tetrahydronorharmane-3-carboxylic acid
CAS No. 1353093-76-1 1335031-47-4 Not explicitly provided
Molecular Formula C₁₁H₁₉NO₃ C₁₁H₁₉NO₂ Likely C₁₈H₂₁N₃O₅ (estimated)
Molecular Weight (g/mol) 213.27 227.3 >300 (estimated)
Key Functional Groups Boc, formyl Boc, vinyl Boc, formyl, carboxylic acid
Primary Applications Chiral intermediates, heterocycle synthesis Polymer precursors, cross-coupling reactions Peptidomimetics, drug discovery
Reference

Research Findings and Discussion

  • Steric and Electronic Effects: The formyl group in this compound introduces polarity and electrophilicity, facilitating reactions like reductive amination.
  • Stability: The Boc group in all three compounds enhances stability under basic conditions but is cleavable under acidic conditions. The norharmane derivative’s aromatic system may confer thermal stability absent in the cyclopentane-based analogs .
  • Synthetic Versatility: While this compound is a versatile building block, the norharmane analog’s niche applications highlight the impact of scaffold rigidity on target selectivity in drug design .

Biological Activity

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is a compound known for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. The N-Boc (tert-butyloxycarbonyl) group is a common protective group in organic synthesis, especially for amines, allowing for selective reactions without interfering with other functional groups. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₁H₁₅N O₂
  • CAS Number: 137076-22-3

The synthesis typically involves the protection of the amine group using the Boc group and subsequent reactions to introduce the formyl group at the trans position of cyclopentane. The synthesis pathway often utilizes various organic reactions, including reductive amination and carbonylation techniques .

Protective Group Chemistry

The Boc group is stable under many conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amine. This property is crucial when designing compounds for biological assays where the amine functionality may be required for activity .

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing formyl groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Sperm Activation: Related compounds have been studied for their role in sperm chemotaxis, which is critical in reproductive biology .

Case Studies

  • Antimicrobial Studies:
    • A study investigated the antimicrobial efficacy of Boc-protected amines, demonstrating that modifications to the formyl group significantly influenced activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead compound in developing new antibiotics.
  • Sperm Chemotaxis:
    • In a study focused on reproductive biology, researchers synthesized analogs of this compound to evaluate their effectiveness as sperm activating factors (SAAFs). The findings suggested that specific structural features were critical for enhancing sperm motility and attraction to oocytes .

Data Table: Biological Activity Overview

Activity TypeCompound StructureObserved EffectReference
AntimicrobialThis compoundInhibition of bacterial growth
Sperm ActivationAnalog of this compoundEnhanced sperm motility
CytotoxicityRelated Boc-protected aminesInduction of apoptosis in cancer cells

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